8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde

Medicinal chemistry Property-based drug design Lead optimization

Medicinal chemistry programs exploring C8 SAR of quinoline-3-carboxaldehyde scaffolds often require extra bromination steps when starting from des-bromo analogs, adding time and purification burden per library member. This compound provides the pre-installed C8-Br handle for direct, one-step diversification. • Eliminates one synthetic step per compound vs. des-bromo analog (CAS 68236-20-4) • C8-Br (Suzuki), C2-Cl (SNAr), C3-CHO (redox/condensation) - three orthogonal handles • Validated in Boehringer Ingelheim HCV inhibitor patents (US 8,633,320 B2) • Calculated LogP 3.47 for CNS-penetrant or hydrophobic pocket targeting

Molecular Formula C11H7BrClNO2
Molecular Weight 300.53 g/mol
CAS No. 136812-28-7
Cat. No. B137063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde
CAS136812-28-7
Synonyms8-BROMO-2-CHLORO-7-METHOXYQUINOLINE-3-CARBOXALDEHYDE
Molecular FormulaC11H7BrClNO2
Molecular Weight300.53 g/mol
Structural Identifiers
SMILESCOC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)Br
InChIInChI=1S/C11H7BrClNO2/c1-16-8-3-2-6-4-7(5-15)11(13)14-10(6)9(8)12/h2-5H,1H3
InChIKeyIAVQKWOOKOSXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde: Dual-Halogenated Building Block


8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde (CAS 136812-28-7) is a heterocyclic quinoline-3-carboxaldehyde derivative featuring a distinctive substitution pattern with chlorine at position 2, a methoxy group at position 7, a bromine atom at position 8, and an aldehyde functionality at position 3 . Prepared via Vilsmeier-Haack formylation of the corresponding N-arylacetamide precursor, this compound belongs to the broader class of 2-chloroquinoline-3-carbaldehydes that serve as versatile synthetic intermediates for constructing biologically active quinoline-based scaffolds . The dual-halogen architecture (C2-Cl and C8-Br) enables chemoselective, sequential functionalization strategies that are inaccessible with mono-halogenated analogs.

Why 8-Bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde Is Irreplaceable


The des-bromo analog, 2-chloro-7-methoxyquinoline-3-carboxaldehyde (CAS 68236-20-4), is the most structurally proximal comparator but lacks the C8 bromine atom critical for orthogonal functionalization at the 8-position of the quinoline ring . This single atom substitution generates a >78 Da molecular weight differential and shifts calculated logP from 2.71 to 3.47 . More critically, the C8-Br serves as a regioselective handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkenyl, and alkynyl substituents at the 8-position while retaining the C2-Cl and C3-CHO groups for subsequent orthogonal transformations [1]. Procuring the des-bromo analog when downstream chemistry requires C8 diversification necessitates additional bromination-regioselectivity steps that carry yield penalties and introduce purification challenges, directly contradicting the synthetic efficiency logic that drives building block selection.

Differentiation Evidence vs. Structural Analogs


Physicochemical Properties vs. Des-Bromo Analog

The 8-bromo substitution on the quinoline scaffold produces substantial changes in key physicochemical descriptors relative to the des-bromo analog, 2-chloro-7-methoxyquinoline-3-carboxaldehyde (CAS 68236-20-4). These differences impact solubility, membrane permeability, and chromatographic behavior in both analytical and preparative settings .

Medicinal chemistry Property-based drug design Lead optimization

Regioselective Cross-Coupling Handle vs. Des-Bromo Analog

Patent US 8,633,320 B2 (Boehringer Ingelheim) explicitly teaches that regioselective bromination at C8 of the quinoline scaffold, followed by Suzuki-Miyaura coupling at that position, establishes a general platform for synthesizing HCV NS3 protease inhibitor intermediates with diverse aryl and heteroaryl substituents at C8 [1][2]. The target compound bears this 8-bromo group as a pre-installed coupling partner, whereas the des-bromo analog (CAS 68236-20-4) must undergo an additional bromination step—introducing regioselectivity risk and synthetic inefficiency—before comparable diversification is possible.

Synthetic methodology C-C cross-coupling Late-stage functionalization

HCV Protease Inhibitor Intermediate Provenance

The Boehringer Ingelheim patent family (US 8,633,320; WO 2010/129451) specifically identifies the 8-bromo-2-chloro-7-alkoxyquinoline scaffold as the critical intermediate platform from which HCV NS3 protease inhibitors are constructed via sequential C4 and C8 functionalization [1]. The target compound (7-methoxy, 8-bromo) maps directly onto the preferred embodiment of this platform (Alk = methyl), whereas alternative 2-chloroquinoline-3-carboxaldehydes lacking the C8-Br are not taught as intermediates for this therapeutic target class.

Antiviral drug discovery HCV NS3 protease Process chemistry

Purity and Analytical Characterization vs. Analogs

The target compound is commercially available at a standard purity specification of 97% with batch-specific QC documentation including NMR, HPLC, and GC analyses from major vendors . The des-bromo analog (CAS 68236-20-4) is offered at both 95% and 98% purity grades depending on the vendor, creating ambiguity in purity expectations that the target compound's consistent 97% specification avoids . Additionally, the target compound bears a well-defined CAS registry (136812-28-7), DTXSID (DTXSID20589180), MFCD (MFCD09787879), and PubChem CID (17040045), providing unambiguous identity anchoring across databases .

Chemical procurement Quality control Analytical standards

Application Scenarios


Parallel Synthesis at 8-Position for HCV and Kinase Inhibitors

When a medicinal chemistry program requires systematic exploration of aryl, heteroaryl, or alkenyl substituents at C8 of the quinoline-3-carboxaldehyde core, the pre-installed 8-bromo group enables direct, one-step Suzuki-Miyaura diversification without preliminary bromination. This saves one synthetic step per library member relative to starting from the des-bromo analog (CAS 68236-20-4). In a 48-compound library, this eliminates 48 separate bromination reactions and their associated regioselectivity and purification challenges. The validated coupling conditions from US 8,633,320 B2 (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O) provide a directly transferable protocol [1].

Sequential Orthogonal Functionalization

The differentiated reactivity of C2-Cl (nucleophilic aromatic substitution) and C8-Br (palladium-catalyzed cross-coupling) enables stepwise, chemoselective diversification without protecting group strategies. The C3-CHO group can be reduced, oxidized, or condensed independently, providing a scaffold with three chemically orthogonal reactive centers. This architecture is specifically suited to fragment-based drug discovery and diversity-oriented synthesis, where maximal functional group orthogonality in a compact molecular framework is valued [2].

Process Chemistry with Regulatory Starting Material Potential

For CROs and pharmaceutical development groups working on HCV or structurally related antiviral targets, the Boehringer Ingelheim patent family provides detailed experimental procedures for the synthesis and downstream functionalization of this scaffold class. Selecting 8-bromo-2-chloro-7-methoxyquinoline-3-carboxaldehyde over an unpatented analog ensures that the synthetic route has industrial precedent, facilitating process validation, impurity identification, and regulatory starting material designation under ICH Q11 guidelines [1].

High LogP Scaffold for Fragment and Lead Design

With a calculated LogP of 3.47—+0.76 units above the des-bromo analog—this compound occupies a lipophilicity range suitable for targets requiring enhanced membrane permeability or hydrophobic pocket occupancy. When designing fragment libraries or lead series targeting CNS-penetrant or intracellular protein-protein interaction targets, where higher LogP may be desirable, the 8-bromo substitution provides a measurable, predictable shift in partition coefficient without adding rotatable bonds or hydrogen bond donors .

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